N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide
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Overview
Description
N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide typically involves a multi-step process. One common method includes the 1,3-dipolar cycloaddition reaction of azomethine ylides, generated in situ from α-amino acids and ninhydrin, with diisopropyl azodicarboxylate . This reaction is carried out in a 50% aqueous methanol solution at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidine ring or other parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the indene or oxazolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and stability.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigidity and stability.
Mechanism of Action
The mechanism of action of N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Spiro[indene-2,3’-pyrazole] derivatives
- Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine] derivatives
- 2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione
Uniqueness
N-(2’,4’-Dioxo-2,3-dihydrospiro[indene-1,5’-oxazolidin]-5-yl)acetamide stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties
Properties
Molecular Formula |
C13H12N2O4 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
N-(2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl)acetamide |
InChI |
InChI=1S/C13H12N2O4/c1-7(16)14-9-2-3-10-8(6-9)4-5-13(10)11(17)15-12(18)19-13/h2-3,6H,4-5H2,1H3,(H,14,16)(H,15,17,18) |
InChI Key |
ZSEAZGFISPKIOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3(CC2)C(=O)NC(=O)O3 |
Origin of Product |
United States |
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